Product packaging for Ramalinolic acid(Cat. No.:CAS No. 552-56-7)

Ramalinolic acid

Cat. No.: B13797523
CAS No.: 552-56-7
M. Wt: 432.5 g/mol
InChI Key: OBTGVDPYKOUXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ramalinolic acid is a natural compound sourced from lichens of the Ramalina genus, offered here for research applications. Compounds derived from Ramalina lichens have been the subject of scientific interest due to their diverse biological activities, which include demonstrated antioxidant, antimicrobial, and anti-inflammatory properties in laboratory studies . The mechanism of action for many of these lichen-derived compounds often involves interaction with key cellular pathways; for instance, related compounds have shown potential in inhibiting enzymes like tyrosinase or BACE-1, which are relevant in dermatological and neurological research, respectively . Researchers are exploring these mechanisms to develop new approaches in various fields. This product is provided as a high-purity material to ensure consistent and reliable results in your investigative work. It is strictly For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or personal care applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O8 B13797523 Ramalinolic acid CAS No. 552-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

552-56-7

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

2,4-dihydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid

InChI

InChI=1S/C23H28O8/c1-4-6-7-9-14-11-17(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(30-3)12-16(18)24/h10-12,24-26H,4-9H2,1-3H3,(H,27,28)

InChI Key

OBTGVDPYKOUXDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O

Origin of Product

United States

Biosynthesis and Chemical Structure

Biosynthetic Pathway

The biosynthesis of depsides like ramalinolic acid originates from the acetyl-polymalonyl pathway, a common route for the production of phenolic compounds in lichens. mdpi.com This pathway involves the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes, to form polyketide chains. taylorandfrancis.com These chains then undergo cyclization and aromatization to produce the fundamental phenolic acid units that serve as the building blocks for depsides. While the general pathway is understood, the specific enzymatic steps leading to the formation of this compound from its precursor molecules are a subject of ongoing research.

Molecular Structure Elucidation

The molecular structure of this compound has been determined through a combination of spectroscopic techniques and chemical analysis. Its chemical formula is C23H28O8, and it has a molecular weight of 432.46 g/mol . npatlas.orgchemicalbook.com The structure consists of two substituted aromatic rings linked by an ester bond, which is characteristic of the depside class of compounds.

Key Structural Features and Functional Groups

This compound is chemically known as 2,4-dihydroxy-3-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-pentylbenzoic acid. chemicalbook.com Its structure is characterized by the presence of several key functional groups that contribute to its chemical properties and biological activities. These include hydroxyl (-OH), carboxyl (-COOH), and methoxy (B1213986) (-OCH3) groups attached to the two aromatic rings. The presence of these functional groups, along with the ester linkage, defines the molecule's reactivity and potential for interactions with biological targets.

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure.

PropertyValue
Molecular Formula C23H28O8
Molecular Weight 432.46 g/mol
Appearance Crystalline solid

This table presents the fundamental physicochemical properties of this compound.

Biosynthesis of Ramalinolic Acid

Proposed Biosynthetic Pathways of Depsides

The carbon skeletons of depsides like ramalinolic acid are assembled through the acetyl-polymalonyl pathway, a major route for the synthesis of aromatic polyketides in fungi. thieme-connect.comfrontiersin.org

The biosynthesis of depsides is critically dependent on large, multifunctional enzymes known as Polyketide Synthases (PKSs). frontiersin.orgnih.gov Specifically, the enzymes responsible are classified as iterative Type I non-reducing PKSs (NR-PKSs). mdpi.com These enzymes construct the characteristic phenolic rings of depsides from simple acetate (B1210297) and malonate units. tandfonline.com

The proposed mechanism involves the following key steps:

Chain Initiation: The PKS initiates the process using a starter unit, which can be acetyl-CoA or a longer chain acyl-CoA, determining the nature of the side chain on the resulting phenolic ring. rsc.org For this compound, which has propyl (C3H7) and pentyl (C5H11) side chains, different starter units are required for each of the two rings. ias.ac.in

Chain Elongation: The starter unit is sequentially extended by the addition of malonyl-CoA extender units. The NR-PKS catalyzes the decarboxylative condensation reactions.

Cyclization: After the polyketide chain reaches a specific length, it undergoes an intramolecular C-to-C cyclization (an aldol (B89426) condensation) to form the aromatic phenolic ring, such as orsellinic acid or its homologues. researchgate.net

Esterification: A single PKS enzyme is believed to catalyze not only the synthesis of both individual phenolic rings but also the subsequent esterification reaction that links them together to form the final depside structure. mdpi.comresearchgate.net This is a remarkable feature of depside biosynthesis, where the PKS itself or a specific thioesterase (TE) domain within it handles the ester bond formation. nih.govresearchgate.net

Research on various fungal PKSs has revealed a modular structure, typically containing domains such as a ketosynthase (KS), acyltransferase (AT), and one or more acyl carrier protein (ACP) domains, which work iteratively to build the polyketide chain. mdpi.comtandfonline.com

While the core structure of this compound originates from the acetyl-polymalonyl pathway, the shikimate pathway represents another fundamental route for the biosynthesis of aromatic compounds in microorganisms and plants. frontiersin.orgactabiologicaturcica.com This pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.org

However, for lichen depsides, including this compound, the shikimate pathway is not the direct source of the phenolic rings. The biosynthesis of depsides, depsidones, dibenzofurans, and most other lichen phenolic compounds occurs via the acetyl-malonate pathway. thieme-connect.comfrontiersin.org The shikimate pathway in lichens primarily provides precursors for other classes of secondary metabolites, such as terphenylquinones and derivatives of pulvinic acid. researchgate.net Therefore, there is a clear biosynthetic distinction between these two major pathways to aromaticity within the same organism.

PathwayPrimary PrecursorKey Enzyme TypeResulting Compounds in Lichens (Examples)
Acetyl-Polymalonyl Pathway Acetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Depsides (this compound, Lecanoric acid), Depsidones, Dibenzofurans (Usnic acid) thieme-connect.comfrontiersin.org
Shikimate Pathway Phosphoenolpyruvate, Erythrose 4-phosphateNot applicable for depsidesAromatic Amino Acids, Pulvinic Acid derivatives, Terphenylquinones frontiersin.orgresearchgate.net
Mevalonic Acid Pathway Acetyl-CoANot applicable for depsidesTerpenes, Steroids, Carotenoids frontiersin.orgactabiologicaturcica.com

Polyketide Synthase (PKS) Involvement

Enzymatic Machinery and Genetic Basis

The production of this compound is genetically encoded, with the necessary enzymes synthesized from a dedicated set of genes within the lichen mycobiont's genome.

The primary enzymes involved in the synthesis of depsides are the NR-PKSs. mdpi.com These enzymes are responsible for assembling the orcinol-type phenolic units that constitute this compound. Studies on related compounds have shown that a single, complex PKS can synthesize two different phenolic units and then join them via an ester bond. mdpi.comresearchgate.net

Beyond the central PKS, other enzymes may be involved in modifying the final molecule. However, for a simple depside like this compound, the PKS is the main catalytic machine. In the formation of more complex, related structures like depsidones, additional enzymes such as cytochrome P450 monooxygenases are required to create an ether linkage between the rings after the initial depside is formed. thieme-connect.commdpi.com While some early theories hypothesized that depside-specific esterases could work in reverse to form the ester bond, current evidence points toward this function being integrated into the PKS or its thioesterase domain. nih.govtandfonline.com

In fungi, genes required for the biosynthesis of a specific secondary metabolite are often physically grouped together in the genome in what is known as a biosynthetic gene cluster (BGC). tandfonline.comnih.gov This co-localization facilitates the coordinated regulation of the entire pathway.

While the specific BGC for this compound has not been fully characterized, analysis of BGCs for other lichen depsides and depsidones provides a clear model. tandfonline.com For instance, the study of the grayanic acid BGC in Cladonia grayi and the atranorin (B1665829) BGC provided the first genetic evidence for a complete depside/depsidone (B1213741) biosynthetic pathway. frontiersin.orgresearchgate.net These clusters typically contain the core NR-PKS gene alongside genes encoding other potential enzymes like transporters or tailoring enzymes, although the latter may not be required for simple depsides. mdpi.com

Species of the genus Ramalina are known to produce this compound and possess functional PKS genes, which are presumed to be responsible for its synthesis. researchgate.netmdpi.com A typical BGC for a depside like this compound would be expected to contain at least one core NR-PKS gene. The analysis of such a cluster would confirm the precise enzymatic steps leading to its formation.

Table of a Putative Depside Biosynthetic Gene Cluster Based on models from related lichen compounds. mdpi.comtandfonline.com

GeneProposed Encoded ProteinPutative Function in Biosynthesis
PKS Non-reducing Polyketide Synthase (NR-PKS)Core enzyme; synthesizes two distinct phenolic rings from acetate/malonate precursors and catalyzes their esterification to form the depside.
Transporter MFS Transporter or ABC TransporterExports the final depside molecule out of the fungal cell to be deposited on the hyphal surfaces.
Regulator Transcription FactorControls the expression (activation/repression) of the other genes within the cluster.

Isolation and Structural Elucidation Methodologies

The successful study of ramalinolic acid hinges on its effective isolation from the complex matrix of lichen thalli and its subsequent purification. This process involves a combination of optimized extraction techniques and precise chromatographic separation.

Solvent-Based Extraction Optimization

The initial step in isolating this compound is its extraction from the lichen source material. The efficiency of this process is highly dependent on the choice of solvent and other experimental conditions. The goal is to maximize the yield of the target compound while minimizing the co-extraction of impurities.

The selection of an appropriate solvent is critical. Solvents are chosen based on their polarity and their ability to dissolve depsides. Common solvents used for the extraction of lichen acids include methanol (B129727), ethanol, acetone (B3395972), and aqueous mixtures thereof. mdpi.comphcogcommn.org Optimization studies often involve comparing the extraction yields of these different solvents. For instance, hydro-alcoholic solvents can sometimes provide higher yields of total extractable compounds compared to pure organic solvents. phcogcommn.org The use of "green" solvents, such as natural deep eutectic solvents (NADES), is also an area of emerging research for the extraction of lichen acids like depsides and depsidones. nih.gov

Beyond solvent choice, other parameters are optimized to enhance extraction efficiency. These include:

Temperature: Elevated temperatures can increase the solubility of this compound and improve extraction kinetics. However, excessively high temperatures must be avoided to prevent thermal degradation of the compound.

Extraction Time: The duration of the extraction process is adjusted to ensure complete recovery of the compound from the lichen matrix.

Solvent-to-Solid Ratio: The ratio of the volume of solvent to the mass of the dried lichen material is optimized to ensure thorough extraction without excessive solvent use.

pH: The acidity or basicity of the extraction medium can influence the solubility of phenolic acids. For many phenolic compounds, increasing the pH of the solvent can lead to higher concentrations in the extract. nih.gov

A modern approach to optimization is the use of a Design of Experiment (DoE) methodology, such as a Box-Behnken design, which allows for the systematic evaluation of multiple parameters (e.g., temperature, co-solvent percentage, and time) to identify the optimal conditions for the highest yield. tubitak.gov.tr

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, purification is necessary to isolate this compound. Chromatography is the cornerstone technique for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. tubitak.gov.tr

Column Chromatography is a widely used method for the preparative purification of natural products like this compound. column-chromatography.com

Stationary Phase: The most common stationary phase is silica (B1680970) gel, a weakly acidic adsorbent. epa.govnacalai.com Its polarity allows for the separation of compounds based on their own polarity. column-chromatography.com For pH-sensitive compounds, neutral-pH silica gel is also available. nacalai.com

Mobile Phase (Eluent): A solvent or a mixture of solvents is used to carry the components of the extract through the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed. A common strategy starts with a non-polar solvent like hexane (B92381) and gradually introduces a more polar solvent like ethyl acetate (B1210297) or methanol. commonorganicchemistry.com For acidic compounds like this compound, the addition of a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve separation by keeping the compound in its protonated state. commonorganicchemistry.com

Thin-Layer Chromatography (TLC) is another valuable technique, primarily used on an analytical scale to monitor the progress of the column chromatography purification and to identify fractions containing the desired compound. rsc.org

Advanced Spectroscopic and Spectrometric Approaches

Once a pure sample of this compound is obtained, its chemical structure is confirmed using a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. mdpi.com By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of this compound. Both 1D and 2D NMR experiments are employed.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule, their chemical environments, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the signals provide clues about the structure, such as the presence of aromatic rings, alkyl chains, and hydroxyl groups.

¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule. researchgate.net The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the final structure. mdpi.com

The table below shows representative NMR data for a related depside, illustrating the type of information obtained from these analyses.

Technique Data Type Information Provided
¹H NMRChemical Shift (δ, ppm), Coupling Constant (J, Hz)Identifies proton environments and neighboring protons.
¹³C NMRChemical Shift (δ, ppm)Identifies unique carbon environments (e.g., C=O, aromatic C, aliphatic C).
2D NMR (COSY, HSQC, HMBC)Correlation PeaksEstablishes C-H and C-C connectivities to build the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and providing evidence for its structure through fragmentation analysis.

Modern techniques like Electrospray Ionization (ESI) are commonly used, often coupled with tandem mass spectrometry (MS/MS). nih.govrsc.org ESI is a soft ionization method that typically generates a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. uab.edu For acidic compounds like this compound, analysis in negative ion mode is often preferred. uab.edu

In an MS/MS experiment, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edu The analysis of these fragmentation patterns provides significant structural information. For phenolic acids, common fragmentations include the neutral loss of small, stable molecules like carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and water (H₂O, 18 Da). researchgate.net The fragmentation of the ester bond linking the two aromatic rings is also a key diagnostic feature for depsides.

Technique Ion Type Information Provided
ESI-MS[M-H]⁻ or [M+H]⁺Determines the accurate molecular weight and molecular formula.
ESI-MS/MSProduct/Daughter IonsReveals characteristic fragmentation patterns confirming structural motifs (e.g., loss of CO₂, ester cleavage).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum plots absorbance versus wavenumber (cm⁻¹) and shows absorption bands characteristic of particular functional groups. For this compound, key absorption bands would be expected for:

O-H stretching: A broad band for the hydroxyl (-OH) groups of the phenol (B47542) and carboxylic acid.

C-H stretching: Signals for aromatic and aliphatic C-H bonds.

C=O stretching: Strong absorptions corresponding to the carbonyls of the ester and carboxylic acid functional groups.

C=C stretching: Absorptions characteristic of the aromatic rings. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu The aromatic rings in this compound act as chromophores, absorbing UV light to promote electrons to higher energy orbitals. researchgate.net A UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm). It typically shows one or more absorption maxima (λmax) that are characteristic of the compound's conjugated system. msu.edu The position and intensity of these peaks can confirm the presence of the phenolic ring structures. For phenolic compounds, absorption peaks are often observed in the UV region. agriculturejournals.cz

Technique Measurement Unit Information Provided
Infrared (IR) SpectroscopyWavenumber (cm⁻¹)Identifies key functional groups (e.g., -OH, C=O, C=C).
UV-Visible (UV-Vis) SpectroscopyWavelength (nm)Confirms the presence of conjugated systems (chromophores) like aromatic rings.

Conclusion

Ecological Role of this compound in Lichen Biology

Secondary metabolites in lichens, such as this compound, are not essential for primary metabolic processes but play crucial roles in the organism's survival and interaction with its environment. medwinpublishers.com

Lichen secondary metabolites are known to serve as defensive compounds. nih.gov These chemicals can deter herbivores, protecting the lichen from being eaten. This compound, as a lichen product, is believed to contribute to these defense strategies.

Furthermore, lichens engage in allelopathy, the chemical inhibition of one organism by another. nih.govzju.edu.cn They can release substances into their surroundings that inhibit the growth of competing plants, including both lower and higher plant forms. medwinpublishers.com This allows the slow-growing lichens to secure their access to resources like sunlight and substrate. medwinpublishers.com The leaching of lichen acids is a key mechanism in this process. medwinpublishers.com

The production of secondary metabolites like this compound is a result of the symbiotic relationship between the fungus (mycobiont) and the alga or cyanobacterium (photobiont). nih.gov This partnership allows lichens to thrive in harsh and unusual environments. researchgate.net The mycobiont provides protection and absorbs water and nutrients, while the photobiont performs photosynthesis. medwinpublishers.com

The synthesis of these compounds can be influenced by various environmental factors, including light intensity, UV radiation, temperature, and seasonality. researchgate.net These metabolites can also play a role in mediating the interactions between the lichen and other microorganisms in its environment. The relationship between symbiotic partners can be complex and context-dependent, with the presence of one symbiont potentially influencing the interactions with another. ku.edunih.gov

Synthetic and Semisynthetic Approaches to Ramalinolic Acid and Analogs

Total Synthesis Strategies for Ramalinolic Acid

The complete chemical synthesis of this compound from simple precursors has been an area of interest for organic chemists. These efforts aim not only to produce the natural product but also to confirm its structure and develop versatile synthetic routes that could be applied to other depsides.

Key Reaction Steps and Synthetic Challenges

A more direct and unambiguous synthesis was later developed, focusing on the direct esterification of a protected aromatic carboxylic acid with a suitable phenol (B47542). The key reaction is the depside bond formation. Various condensing reagents have been employed to facilitate this esterification, overcoming the steric hindrance and electronic effects of the substituted aromatic rings.

Table 1: Condensing Reagents for Depside Bond Formation

ReagentDescription
Dicyclohexylcarbodiimide (DCC)A common coupling reagent that activates the carboxylic acid for nucleophilic attack by the phenol.
Trifluoroacetic Anhydride (B1165640)Used to form a mixed anhydride with the carboxylic acid, which then readily reacts with the phenolic hydroxyl group.
N,N'-CarbonyldiimidazoleAnother reagent that activates the carboxylic acid component for the esterification reaction.

This table summarizes reagents that have been successfully used for the synthesis of the depside linkage in related compounds and are applicable to this compound synthesis.

A primary synthetic challenge is the protection and deprotection of the various hydroxyl and carboxyl groups on the two aromatic units to ensure the correct ester bond is formed. For instance, the original synthesis by Asahina required selective hydrolysis of carboxyethyl protecting groups without cleaving the newly formed depside bond, a step that often led to reduced yields.

Development of Efficient and Stereoselective Syntheses

Given that this compound contains chiral centers, achieving stereoselectivity is a critical aspect of its total synthesis. Modern synthetic strategies focus on developing methods that control the stereochemistry of these centers throughout the synthetic sequence. This can involve using chiral starting materials, employing chiral catalysts for key transformations, or separating diastereomers at an appropriate stage. researchgate.netnih.gov

The development of efficient syntheses aims to reduce the number of steps, improve yields, and avoid harsh reaction conditions that could lead to racemization or side reactions. nih.gov Strategies such as convergent synthesis, where the two aromatic halves of the molecule are prepared separately and then joined in a late-stage coupling reaction, are often favored. This approach allows for greater flexibility and efficiency compared to a linear synthesis. The use of palladium-catalyzed cross-coupling reactions, for example, has become a powerful tool in the synthesis of complex biaryl systems and could be adapted for depside synthesis. nih.govsioc-journal.cn The ultimate goal is to create a synthetic pathway that is not only high-yielding and stereoselective but also practical for producing this compound and its analogs for further study. researchgate.net

Semisynthesis of this compound Derivatives

Semisynthesis, which uses naturally occurring compounds as starting materials for chemical modification, offers an efficient route to novel derivatives. wikipedia.org This approach is particularly valuable for complex molecules like this compound, where a total synthesis can be lengthy and costly.

Modification of Naturally Derived Precursors

The starting point for the semisynthesis of this compound derivatives is typically a closely related natural product that is more abundant or easily isolated. For example, other depsides or the individual phenolic acid units that constitute this compound could be extracted from lichens. researchgate.netmq.edu.au These precursors can then be chemically modified to introduce the specific side chains and functional groups of this compound or to create novel analogs.

A common strategy involves the targeted modification of functional groups on the aromatic rings. For instance, a precursor depsidone (B1213741) like nornidulin (B21738) has been used to generate a library of derivatives through alkylation, acylation, and arylation reactions, which predominantly occurred at a specific hydroxyl group. researchgate.net Similarly, a natural depside like barbatic acid has been used as a precursor to generate new derivatives containing a diaryl ether skeleton through a hydroxide-mediated rearrangement. mdpi.com These examples showcase how a natural depside core can be chemically manipulated to produce a variety of analogs.

Derivatization for Enhanced Bioactivity or Stability

A key motivation for synthesizing derivatives of natural products is to improve their biological properties or stability. Derivatization involves chemically modifying the parent molecule to alter its physicochemical properties, such as lipophilicity, which can enhance its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its bioactivity.

For example, increasing lipophilicity through the addition of acyl chains can improve a compound's ability to cross biological membranes. mdpi.com This has been demonstrated in the enzymatic acylation of other phenolic compounds, where the addition of fatty acid esters enhanced their stability and antioxidant properties. mdpi.comoup.comoup.com Similar derivatization of this compound at its free hydroxyl or carboxyl groups could lead to analogs with improved therapeutic potential.

Table 2: Potential Derivatization Strategies for this compound

Modification TypePotential EffectRationale
Esterification/AmidationIncreased lipophilicity, altered solubilityImprove membrane permeability and bioavailability. mdpi.com
Alkylation/ArylationModified steric and electronic propertiesEnhance binding to biological targets. researchgate.net
HalogenationIncreased metabolic stability, altered binding affinityIntroduce new interactions with target proteins. mq.edu.au
GlycosylationIncreased water solubilityImprove pharmacokinetic properties.

This table outlines potential chemical modifications to the this compound scaffold and their expected impact on its properties, based on general principles of medicinal chemistry and derivatization studies on related compounds.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach holds significant promise for the efficient and sustainable production of complex natural products like this compound and its analogs. researchgate.net

The biosynthesis of depsides in lichens involves non-reducing polyketide synthases (NR-PKSs), which assemble the two aromatic rings and, in some cases, catalyze the ester bond formation. mdpi.comtandfonline.combiorxiv.orgacs.org A chemoenzymatic strategy could mimic this process. For example, the phenolic acid precursors could be produced through fermentation using engineered microorganisms expressing the relevant PKS genes. researchgate.net

Subsequently, the crucial depside bond formation could be catalyzed by an enzyme. Lipases and tannases are known to catalyze the formation of ester and depside bonds, often with high regioselectivity, in low-water environments. nih.govresearchgate.net Using an immobilized lipase, for instance, could allow for an efficient, reusable catalytic system to couple the two halves of the molecule under mild conditions, avoiding the need for complex protecting group chemistry. oup.comnih.gov The chemoenzymatic synthesis of usnic acid, another complex lichen metabolite, demonstrates the feasibility of this approach for natural products from lichens. skemman.isthegoodscentscompany.com This hybrid strategy could provide a more sustainable and efficient alternative to purely chemical total synthesis for accessing this compound and a diverse range of its analogs.

Analytical Method Development for Ramalinolic Acid Quantification and Profiling

Chromatographic Methods for Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of individual components within a mixture. shimadzu.com High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are particularly well-suited for the analysis of lichen metabolites like ramalinolic acid.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of organic acids, including those found in lichens. mjcce.org.mk The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation and detection.

Method Development: A typical HPLC method for this compound would utilize a reversed-phase (RP) column, such as a C18 column. japsonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.comcore.ac.uk The pH of the mobile phase is a critical parameter, as it influences the ionization state of the acidic analyte and thus its retention on the column. japsonline.com Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve the desired separation. mjcce.org.mknih.gov Detection is commonly performed using a UV-Vis detector, with the wavelength set to an absorbance maximum for this compound to ensure high sensitivity. japsonline.comcore.ac.uk

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council on Harmonisation - ICH) to ensure its reliability and reproducibility. pensoft.net Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or excipients. japsonline.com

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. japsonline.com This is typically assessed by constructing a calibration curve and evaluating the correlation coefficient (r²), which should be close to 1. japsonline.comphcogj.com

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. japsonline.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). japsonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. japsonline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japsonline.com

A well-validated HPLC method provides a reliable tool for the routine quality control and quantification of this compound in various samples.

Table 1: Example Parameters for HPLC Method Validation of an Organic Acid

Validation ParameterTypical Acceptance Criteria/FindingReference
Linearity (Correlation Coefficient, r²)> 0.999 japsonline.com
Accuracy (% Recovery)98-102% researchgate.net
Precision (% RSD)< 2% japsonline.com
Limit of Detection (LOD)Signal-to-noise ratio of 3:1 japsonline.com
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1 japsonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. phenomenex.com This is achieved by using columns packed with smaller particles (typically <2 µm) and operating at much higher pressures. phenomenex.com These characteristics make UHPLC an ideal platform for high-throughput analysis, where a large number of samples need to be processed rapidly without compromising data quality. phenomenex.comnih.gov

For the analysis of complex biological extracts, such as those from lichens, UHPLC can provide superior separation of closely related metabolites. phenomenex.com The increased peak capacity and narrower peaks lead to better resolution and enhanced sensitivity, which is crucial for detecting low-abundance compounds. phenomenex.comnih.gov The shorter run times offered by UHPLC significantly increase sample throughput, a critical factor in large-scale metabolomics studies or quality control environments. nih.govthermofisher.com When coupled with mass spectrometry, UHPLC-MS has become a preferred technique for the rapid analysis of microbial lipids and other complex mixtures, as it minimizes ion suppression effects and allows for the separation of isomers. nih.gov

Table 2: Comparison of HPLC and UHPLC

FeatureHPLCUHPLCReference
Particle Size3–5 µm< 2 µm phenomenex.com
Operating PressureUp to 6000 psiUp to 15,000 psi phenomenex.com
Analysis TimeStandardFaster phenomenex.com
ResolutionStandardHigher phenomenex.com
SensitivityGoodEnhanced phenomenex.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), it provides a highly sensitive and specific platform for the quantification of target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantitative analysis. nih.govmdpi.com It involves coupling a liquid chromatograph to a mass spectrometer that consists of two mass analyzers in series (tandem). nih.gov For quantification, the system is typically operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. researchgate.net

In an LC-MS/MS experiment for this compound, the analyte would first be separated from the sample matrix by the LC system. Upon entering the mass spectrometer's ion source (e.g., electrospray ionization - ESI), the this compound molecules are ionized. chromatographyonline.com The first mass analyzer is set to select the precursor ion (the ionized molecule of this compound). This precursor ion is then fragmented in a collision cell, and the second mass analyzer is set to monitor a specific fragment ion. This two-stage filtering process provides exceptional specificity and significantly reduces background noise, leading to very low detection limits. nih.gov The development of a sensitive LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, such as gas flows, temperatures, and voltages, to maximize ionization and transmission efficiency. mdpi.comchromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy in quantitative analysis. ptb.denih.govresearchgate.net The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. epa.gov This isotopically enriched standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). nih.gov

After adding the spike, the sample is processed, and the mixture is analyzed by mass spectrometry. epa.gov The instrument measures the ratio of the natural, unlabeled analyte to the isotopically labeled spike. Since the spike and the analyte behave identically during sample preparation and analysis, any sample loss during these steps will affect both equally, and the measured ratio will remain unchanged. ptb.de This allows for highly accurate quantification, as the measurement is based on this stable isotope ratio rather than on the absolute signal intensity. nih.gov IDMS is the technique of choice for certifying reference materials and is invaluable for achieving the highest accuracy in the quantification of compounds like this compound. nih.govresearchgate.net

LC-MS/MS Methodologies for Sensitive Detection

Metabolomics Profiling of this compound in Biological Systems

Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological system. nih.gov In the context of lichens, metabolomics can be used to profile the chemical diversity, including the presence and relative abundance of compounds like this compound, and to understand their biological roles. researchgate.nettci-thaijo.org

LC-MS-based platforms are central to lichen metabolomics. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with UHPLC, allows for the tentative identification of a wide range of lichen substances in a single run based on their accurate mass and fragmentation patterns. researchgate.net For instance, a study on Parmotrema perlatum using UHPLC-HRMS tentatively identified twenty-five different lichen compounds from a single extract. researchgate.net

Metabolomic profiling can reveal variations in the chemical composition of lichens based on species, geographical location, or environmental conditions. nih.gov By comparing the metabolic profiles of different parts of a lichen thallus, researchers can infer the specific roles of major compounds, including this compound, in the developmental stages of the symbiotic association. nih.gov These advanced analytical approaches are crucial for exploring the chemical ecology and biotechnological potential of lichen metabolites. tci-thaijo.org

Targeted Metabolomics for Quantitative Assessment

Targeted metabolomics provides a robust framework for the precise quantification of specific, known metabolites, such as this compound. This approach is characterized by its high sensitivity, specificity, and reproducibility, making it the gold standard for validating biomarkers and performing quantitative assessments. nih.govplos.orgmdpi.com The primary analytical platform for targeted analysis of organic acids like this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govrsc.org

In a targeted LC-MS/MS assay, the instrument is configured to detect and quantify a predefined list of molecules. mdpi.com This is often achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (Q1) corresponding to the metabolite of interest (e.g., this compound) is selected and fragmented, and a specific product ion (Q3) is monitored for quantification. mdpi.comnih.govnih.gov This technique significantly enhances selectivity by minimizing interference from the complex sample matrix typical of lichen extracts. lcms.cz

The development of a reliable quantitative method involves several key steps:

Method Optimization: Chromatographic conditions, such as the mobile phase composition (e.g., organic solvent content, pH, ionic strength), column type (e.g., reversed-phase C18), and flow rate, are optimized to achieve good peak shape, resolution, and retention for this compound. researchgate.netlcms.cz

Method Validation: The assay is validated for linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), accuracy, precision (intraday and interday), and recovery. researchgate.netnih.gov Linearity is established by analyzing a series of standard solutions of known concentrations to create a calibration curve. researchgate.net For instance, a study quantifying other organic acids demonstrated linearity over a range of 100–1000 ng/mL with a correlation coefficient (r²) greater than 0.999. researchgate.net

Use of Internal Standards: To account for variations during sample preparation and analysis, stable isotope-labeled internal standards are often employed. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing for accurate quantification.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used for the analysis of lichen organic extracts containing this compound. scielo.brscispace.com Such methods allow for rapid and sensitive chemotaxonomic fingerprinting and quantification of major lichen compounds. scielo.brscispace.com

Untargeted Metabolomics for Pathway Discovery

Untargeted metabolomics aims to detect and measure as many metabolites as possible in a sample in a non-biased manner. arome-science.com This hypothesis-generating approach is particularly valuable for discovering novel biomarkers and understanding complex metabolic networks and pathway perturbations, rather than quantifying specific compounds. arome-science.comnih.gov In the context of this compound, untargeted studies of lichen extracts can reveal co-regulated metabolites and provide insights into the biosynthetic pathways influenced by environmental or genetic factors. mdpi.com

The workflow for untargeted metabolomics typically involves:

Comprehensive Data Acquisition: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, are used to collect mass spectral data for a wide range of compounds in the sample. mdpi.com These instruments provide accurate mass measurements, which are crucial for the putative identification of unknown compounds by calculating their elemental composition. thermofisher.com

Metabolite Identification: Detected mass features are putatively identified by matching their accurate mass and fragmentation patterns (MS/MS spectra) against spectral databases. nih.gov

Pathway Analysis: The identified metabolites are then mapped onto known metabolic pathways using bioinformatics tools. nih.govnih.gov This can reveal which pathways are significantly altered between different sample groups. For example, studies have used this approach to identify perturbed tryptophan and pyrimidine (B1678525) metabolism in disease states. nih.gov

In lichen research, untargeted metabolomic profiling using techniques like UPLC-MS can create a "chemical fingerprint" or profile of a given species. scielo.brscispace.com By comparing the metabolic profiles of different Ramalina species or the same species under different conditions, researchers can identify patterns and discover previously unknown metabolites that are correlated with the production of this compound. This can lead to the discovery of related biosynthetic pathway intermediates or degradation products. mdpi.comfrontiersin.org

Sample Preparation and Data Analysis in Metabolomics Studies

The quality and reliability of both targeted and untargeted metabolomics data are critically dependent on meticulous sample preparation and sophisticated data analysis. encyclopedia.pubnih.govnih.gov

Sample Preparation: The primary goal of sample preparation is to efficiently extract the metabolites of interest while preserving the original metabolic profile of the sample. encyclopedia.pubmetabolon.com Key steps include:

Harvesting and Quenching: This involves stopping all enzymatic activity instantly to prevent changes in metabolite concentrations. For solid samples like lichens, this is often achieved by flash-freezing in liquid nitrogen. encyclopedia.pubox.ac.uk

Extraction: The choice of extraction solvent is crucial. For lichen acids, acetone (B3395972) is a commonly used solvent due to its effectiveness in dissolving these compounds. neliti.com Other protocols may use methanol or a combination of solvents to extract a broad range of metabolites. ox.ac.uk The process may involve grinding the lichen thallus to a fine powder to maximize the extraction yield. nih.gov An optimized protocol for lichen extraction identified mortar grinding, two successive extractions, a specific solid-to-liquid ratio, and stirring as optimal conditions. nih.gov

Cleanup: The resulting extract is typically centrifuged to remove cell debris and other insoluble material before analysis. ox.ac.uk

Data Analysis: Metabolomics generates large and complex datasets that require advanced computational and statistical methods for interpretation. mdpi.com

Data Preprocessing: Raw data from the mass spectrometer undergoes several preprocessing steps, including peak picking, noise reduction, and alignment of retention times across different samples. nih.gov

Statistical Analysis: To identify significant differences between sample groups, multivariate statistical analyses are employed. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration, visualization of sample clustering, and outlier detection. scielo.brresearchgate.net Supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are then used to maximize the separation between predefined groups and identify the metabolites responsible for this separation (i.e., potential biomarkers). researchgate.net

Pathway and Network Analysis: For untargeted studies, the list of significantly altered metabolites is used for pathway analysis to provide biological context. nih.govnih.gov Software tools map the identified compounds to databases like KEGG to highlight enriched metabolic pathways, offering insights into the underlying biological mechanisms. researchgate.net

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathway and Enzyme Engineering

The biosynthesis of lichen secondary metabolites, such as the depside ramalinolic acid, is a complex process that is not yet fully understood. While the general pathways, like the acetyl-polymalonate pathway for depsides, are known, the specific enzymes and genetic regulation involved in the synthesis of this compound remain to be elucidated. mdpi.comslideshare.net Future research should prioritize the identification and characterization of the complete biosynthetic gene cluster responsible for its production in lichens of the Ramalina genus. nih.gov

Key areas of investigation include:

Identification of Polyketide Synthases (PKS): Pinpointing the specific PKS genes that catalyze the formation of the initial phenolic acid units is a crucial first step. dokumen.pub

Characterization of Tailoring Enzymes: Subsequent enzymatic modifications, such as esterification to form the depside bond, are critical for the final structure of this compound. Identifying the esterases or other transferases involved is essential.

Regulatory Mechanisms: Understanding how environmental factors and the symbiotic relationship influence the expression of these biosynthetic genes will provide a more complete picture. scribd.com

Once the biosynthetic pathway is fully characterized, enzyme engineering presents a powerful tool for enhancing the production of this compound or creating novel derivatives. researchgate.net Techniques such as directed evolution and site-directed mutagenesis could be employed to improve the efficiency, stability, and specificity of the biosynthetic enzymes. science.org.aumdpi.com This could lead to the development of microbial cell factories for the sustainable and scalable production of this compound and its analogs, overcoming the limitations of slow lichen growth and extraction from natural sources. asymchem.comnih.gov

Comprehensive Mechanistic Studies of Biological Activities In Vivo (Preclinical Animal Models)

While in vitro studies have hinted at the biological potential of compounds from Ramalina species, comprehensive in vivo studies on purified this compound are largely lacking. mdpi.com Future research must focus on evaluating its biological activities in preclinical animal models to validate these initial findings and understand its mechanisms of action within a complex biological system. nih.govmdpi.com

Promising areas for in vivo investigation include:

Anti-inflammatory Activity: Given that other lichen depsides and depsidones have demonstrated anti-inflammatory properties, investigating the effect of this compound on inflammatory pathways in animal models of diseases like arthritis or inflammatory bowel disease is warranted. publisherspanel.commdpi.com

Antioxidant Effects: The antioxidant potential of related compounds suggests that this compound could play a role in mitigating oxidative stress-related conditions. nih.gov In vivo studies could assess its ability to modulate antioxidant enzyme levels and protect against oxidative damage in models of neurodegenerative diseases or aging. researchgate.net

Antimicrobial Properties: Although many studies focus on usnic acid, the antimicrobial potential of other lichen compounds, including those from Ramalina, should be explored in vivo to determine their efficacy against pathogenic bacteria and fungi. mdpi.com

The choice of animal models will be crucial for obtaining relevant and translatable data. imrpress.com For instance, rodent models are commonly used in preclinical drug development, while zebrafish models can be advantageous for high-throughput screening of bioactivity. mdpi.commdpi.comnih.gov

Development of Novel Analogs with Improved Efficacy and Specificity through Rational Design

Rational drug design, guided by computational methods, offers a promising strategy for developing novel analogs of this compound with enhanced therapeutic properties. researchgate.net By understanding the structure-activity relationships of this compound and related depsidones, researchers can design modifications to improve efficacy, selectivity, and pharmacokinetic profiles. researchgate.net

Key approaches in this area include:

Molecular Docking: Computational docking studies can predict the binding affinity of this compound and its designed analogs to specific biological targets, such as enzymes or receptors involved in disease pathways. researchgate.net

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity can guide the design of new molecules that retain or enhance these features.

Chemical Synthesis: The synthesis of promising analogs will be necessary for experimental validation of their predicted activities. This may involve modifying the side chains or the core depside structure.

The development of depsidone (B1213741) analogs has already shown potential for inhibiting targets like Aurora A kinase, suggesting that a similar approach with depsides like this compound could yield valuable therapeutic leads. researchgate.netmdpi.com

Role of this compound in Symbiotic Interactions of Lichens

The production of a diverse array of secondary metabolites is a hallmark of the lichen symbiosis. While these compounds are known to have various biological activities, their specific roles within the lichen thallus are not fully understood. This compound, found in several Ramalina species, likely plays a crucial role in the survival and ecological success of the lichen. nih.govresearchgate.netscite.ai

Future research should investigate:

Allelopathic Interactions: this compound may act as an allelopathic agent, inhibiting the growth of competing plants or microorganisms in the lichen's immediate environment.

Regulation of the Photobiont: It is possible that secondary metabolites like this compound play a role in regulating the growth and metabolism of the algal or cyanobacterial partner in the symbiosis.

Protection from Abiotic Stress: Some lichen compounds are known to protect against UV radiation and other environmental stressors. Investigating this potential role for this compound is an important avenue of research. scribd.com

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, is essential for a holistic understanding of this compound's biosynthesis, regulation, and function. wikipedia.orgnib.sinih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of the biological systems involved. mdpi.comnih.gov

Key aspects of this integrative approach include:

Metagenomics: Analyzing the entire genetic material of the lichen symbiosis can help identify the biosynthetic gene clusters for this compound and other secondary metabolites. uliege.be

Transcriptomics: Studying gene expression patterns under different environmental conditions can reveal how the biosynthesis of this compound is regulated.

Proteomics: Identifying the proteins present in the lichen can confirm the expression of the enzymes involved in the biosynthetic pathway.

Metabolomics: Profiling the full range of secondary metabolites, including this compound, provides a direct measure of the chemical output of the lichen. mdpi.comnih.gov

By integrating these datasets, researchers can build predictive models that connect genetic information to the production of specific compounds and their ecological roles. science.gov This systems-level understanding will be crucial for unlocking the full potential of this compound and other lichen metabolites for biotechnological and pharmaceutical applications.

Q & A

Q. What are the primary chromatographic and spectroscopic techniques used to identify ramalinolic acid in lichen species?

this compound is typically identified using high-performance liquid chromatography (HPLC) with retention times around 28–35 min , UV-Vis spectroscopy (showing green fluorescence under long-wave UV light after acid spray ), and mass spectrometry (key peaks at m/z 210, 222, 240, and 254 ). Acid spray tests (e.g., orange/yellow color development) are also critical for preliminary identification. Researchers should cross-reference these results with standardized databases (e.g., Catalogue of Standardized Chromatographic Data ) and confirm structural assignments via NMR when possible.

Q. How is this compound biosynthetically related to other lichen depsides?

this compound belongs to the orcinol-derived depsides and shares biosynthetic pathways with compounds like sekikaic acid, homosekikaic acid, and consalazinic acid . Its β-orcinol para-depside structure suggests it originates from acetyl-polymalonyl pathways common in lichens. Researchers should analyze biosynthetic relationships using comparative metabolite profiling and isotopic labeling studies, as outlined in Griffin (1993) .

Q. Which lichen species are known to produce this compound?

this compound has been isolated from Ramalina americana, Relicina hirtifructa, and species within the Hypotrachyna and Lobaria genera . Ecological surveys should prioritize these taxa and employ LC-MS/MS for targeted metabolite screening.

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data (e.g., HPLC retention times) for this compound across studies?

Discrepancies in HPLC retention times (e.g., 30 vs. 35 min ) may arise from column type, mobile phase composition, or instrument calibration. To mitigate this:

  • Standardize protocols using reference compounds (e.g., sekikaic acid) .
  • Validate results with orthogonal methods (e.g., TLC co-chromatography, NMR) .
  • Report detailed experimental conditions (column dimensions, solvent gradients) as per Beilstein Journal guidelines .

Q. What experimental strategies are recommended to study the ecological role of this compound in lichen symbiosis?

To investigate ecological functions (e.g., UV protection, antimicrobial activity):

  • Conduct in situ field experiments comparing metabolite levels under stress conditions (e.g., UV exposure, pathogen challenge) .
  • Use gene knockout/RNAi in mycobiont cultures to disrupt biosynthesis and observe phenotypic changes .
  • Pair metabolomics with transcriptomic data to link this compound production to stress-response genes .

Q. How should researchers address uncertainties in mass spectral fragmentation patterns of this compound?

Variability in mass spectra (e.g., m/z 210 vs. 222 ) can be resolved by:

  • Performing high-resolution MS (HRMS) to confirm molecular formulas .
  • Comparing fragmentation pathways with synthetic analogs (e.g., methylated derivatives) .
  • Publishing raw spectral data in supplementary materials to enable community validation .

Q. What methodologies are optimal for isolating this compound from complex lichen extracts?

Isolation challenges include co-elution with structurally similar depsides. Recommended approaches:

  • Use preparative HPLC with phenyl-hexyl columns for higher resolution .
  • Employ pH-zone-refining chromatography to separate acidic metabolites .
  • Verify purity via ¹H-NMR (e.g., absence of extraneous aromatic proton signals) .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in this compound quantification studies?

  • Provide absolute numerical data (e.g., mg/g dry weight) alongside percentages .
  • Document extraction solvents, durations, and temperatures in detail .
  • Share raw chromatograms and spectra in public repositories (e.g., Zenodo) .

Q. What steps should be taken when published biosynthetic pathways for this compound conflict with new experimental data?

  • Re-examine isotopic tracer studies to validate precursor incorporation .
  • Use heterologous expression of putative biosynthetic genes in model fungi .
  • Publish negative results to refine existing models, as emphasized in International Journal of Molecular Sciences .

Literature and Data Tools

Q. Which databases are most reliable for accessing this compound research?

Prioritize specialized resources:

  • Catalogue of Standardized Chromatographic Data for TLC/HPLC references.
  • SciFinder and Web of Science for tracking recent studies .
  • Google Scholar to identify highly cited works using keywords like "this compound depside" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.